Oxadiazoles have found applications in various fields, primarily in the development of new pharmaceuticals. As antibacterial agents, oxadiazoles such as the halogenated N-(1,3,4-oxadiazol-2-yl)benzamides are promising candidates for the treatment of chronic and relapsing infections caused by MRSA. Their multitargeting ability and low propensity to develop resistance make them valuable in the ongoing battle against antibiotic resistance1.
In the field of neurology, oxadiazoles have been explored as potential anticonvulsant agents. The design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles have shown that these compounds can be effective in preventing seizures, with the potential to be developed into new treatments for epilepsy and other convulsive disorders2.
The research on oxadiazoles, including their mechanisms of action and applications, is a testament to the versatility of this class of compounds. The studies highlight the importance of structural modifications to achieve desired biological activities and the potential for oxadiazoles to be developed into effective therapeutic agents for a variety of diseases.
Methods and Technical Details
The synthesis of 2,1,3-benzoxadiazol-4-ylmethanol typically involves the cyclization of 2-nitroaniline with sodium hypochlorite in the presence of tetrabutylammonium bromide as a catalyst. The process can be summarized in the following steps:
The resulting compound can be characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm its structure and purity .
Structure and Data
The molecular structure of 2,1,3-benzoxadiazol-4-ylmethanol can be represented as follows:
The structural representation indicates that the compound has potential for intramolecular hydrogen bonding due to the presence of the hydroxymethyl group .
Reactions and Technical Details
2,1,3-Benzoxadiazol-4-ylmethanol can participate in various chemical reactions typical for aromatic compounds:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced functionalities .
Process and Data
The mechanism of action for 2,1,3-benzoxadiazol-4-ylmethanol primarily revolves around its photophysical properties. When excited by light:
These mechanisms are critical in applications such as biological imaging and sensing technologies .
Physical Properties
Chemical Properties
The physical state and solubility characteristics influence its application in various scientific fields .
Scientific Uses
2,1,3-Benzoxadiazol-4-ylmethanol has several applications:
These applications highlight the versatility of this compound in both research and industry contexts .
2,1,3-Benzoxadiazol-4-ylmethanol (CAS: 175609-19-5) is a heterocyclic organic compound with the molecular formula C₇H₆N₂O₂ and a molecular weight of 150.14 g/mol [2]. Its structure consists of a fused benzene ring and an oxadiazole ring (containing nitrogen, nitrogen, and oxygen atoms at positions 1, 2, and 3, respectively), with a hydroxymethyl (–CH₂OH) substituent at the 4-position [1] [2]. This electron-deficient aromatic system exhibits planarity, contributing to its distinctive photophysical properties. The compound’s purity in commercial sources typically ranges from 96.5% to 100%, with 97% being the most common assay grade [2].
Structural Parameters:
Table 1: Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₆N₂O₂ | [2] |
Molecular Weight | 150.14 g/mol | [2] |
Melting Point | Not reported | |
Density | ~1.3 g/cm³ (estimated) | |
LogP (Partition Coefficient) | ~1.69 (calculated) |
The hydroxymethyl group enhances solubility in polar solvents like methanol and ethanol, facilitating its use in synthetic applications. Its solid-state packing involves hydrogen bonding between the hydroxyl group and the oxadiazole nitrogen, influencing crystallinity [2].
The parent compound, 2,1,3-benzoxadiazole (benzofurazan), was first synthesized in 1958 via cyclization of 2-nitroaniline derivatives . The 4-hydroxymethyl derivative emerged in the 1990s, with its first reported synthesis in 1994 (CAS assignment: 175609-19-5) [2]. The compound has undergone significant nomenclature evolution:
The shift from "benzofurazan" to "benzoxadiazole" standardized naming according to IUPAC ring-indexing rules, resolving ambiguity in the position of the hydroxymethyl group. The 4-isomer (CAS 175609-19-5) is distinct from the isomeric 5-derivative (2,1,3-Benzoxadiazol-5-ylmethanol, CAS 59660-56-9), which has the hydroxymethyl group at position 5 [3]. This distinction is critical due to differing electronic effects and reactivity.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1